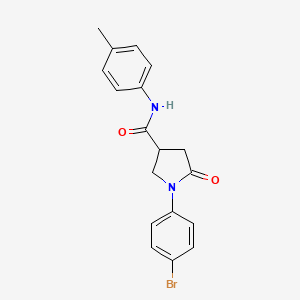
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine, commonly known as TDFN, is a nitro-triazine-based compound that has been extensively studied for its potential applications in scientific research. TDFN is a highly reactive molecule that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of TDFN is not yet fully understood. However, it is believed that TDFN exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. TDFN has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TDFN has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, TDFN has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-viral activity. TDFN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TDFN is its high potency and specificity. TDFN has been shown to exhibit potent activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of TDFN is its high reactivity, which can make it difficult to handle and store.
Orientations Futures
There are several potential future directions for the study of TDFN. One area of interest is the development of new cancer therapies based on TDFN. Researchers are also exploring the potential applications of TDFN in the treatment of other diseases such as inflammation and viral infections. In addition, further studies are needed to fully understand the mechanism of action of TDFN and its potential side effects.
Méthodes De Synthèse
The synthesis of TDFN is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2,2-difluoro-2-nitroethanol in the presence of a base such as sodium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TDFN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TDFN is in the field of cancer research. TDFN has been shown to exhibit potent anti-cancer activity in a range of cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
2,4,6-tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N6O9/c10-7(11,19(22)23)1-28-4-16-5(29-2-8(12,13)20(24)25)18-6(17-4)30-3-9(14,15)21(26)27/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSHEAEQMBKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([N+](=O)[O-])(F)F)OC1=NC(=NC(=N1)OCC([N+](=O)[O-])(F)F)OCC([N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(2,2-difluoro-2-nitroethoxy)-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)